molecular formula C13H14N2O5 B14633908 2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid

2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid

Cat. No.: B14633908
M. Wt: 278.26 g/mol
InChI Key: XXTORWNJYIMERH-VXMQHADHSA-N
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Description

2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) and are widely used in various applications, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with an appropriate coupling component. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. For example, the synthesis may involve the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which is then coupled with a phenolic compound under alkaline conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the diazonium salt and its subsequent coupling with the coupling component. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components and disrupt biological processes. The compound’s ability to form reactive intermediates and its structural properties contribute to its biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and hydroxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C13H14N2O5/c1-3-20-13(19)11(8(2)16)15-14-10-7-5-4-6-9(10)12(17)18/h4-7,16H,3H2,1-2H3,(H,17,18)/b11-8-,15-14?

InChI Key

XXTORWNJYIMERH-VXMQHADHSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1C(=O)O

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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